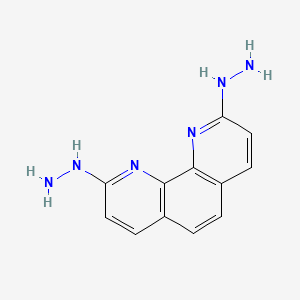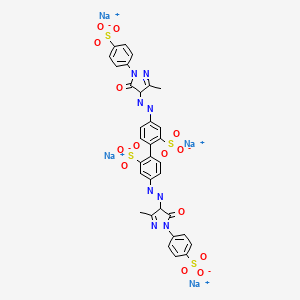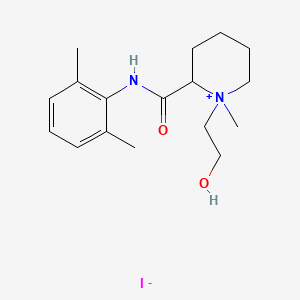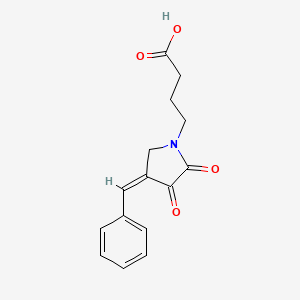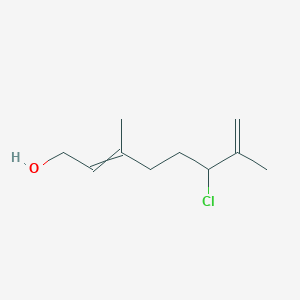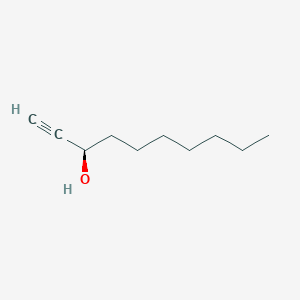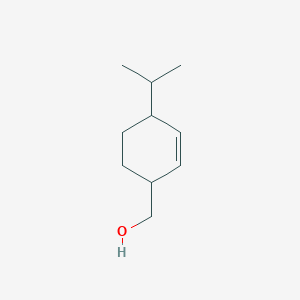![molecular formula C13H10FN3O2 B14452180 8-Fluoro-3,10-dimethylpyrimido[4,5-b]quinoline-2,4(3H,10H)-dione CAS No. 78752-76-8](/img/structure/B14452180.png)
8-Fluoro-3,10-dimethylpyrimido[4,5-b]quinoline-2,4(3H,10H)-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
8-Fluoro-3,10-dimethylpyrimido[4,5-b]quinoline-2,4(3H,10H)-dione is a heterocyclic compound that belongs to the pyrimido[4,5-b]quinoline family. These compounds are known for their diverse biological activities, including antifungal, antimalarial, anticancer, antiviral, antihistaminic, antioxidant, antimicrobial, and anti-inflammatory properties .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 8-Fluoro-3,10-dimethylpyrimido[4,5-b]quinoline-2,4(3H,10H)-dione can be achieved through a multi-component reaction involving barbituric acid, aldehydes, and anilines. This reaction is typically carried out in the presence of a catalyst such as trityl chloride (TrCl) under reflux conditions in chloroform . Another method involves the use of UV365 light to promote a catalyst-free synthesis in an aqueous-glycerol medium .
Industrial Production Methods
Industrial production of this compound can leverage the same multi-component reactions, with optimizations for scale, such as the use of continuous flow reactors and environmentally benign solvents. The use of commercially available anilines and aldehydes allows for the facile synthesis of various derivatives of this compound .
Analyse Des Réactions Chimiques
Types of Reactions
8-Fluoro-3,10-dimethylpyrimido[4,5-b]quinoline-2,4(3H,10H)-dione undergoes several types of chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the fluorine atom, using reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium methoxide in methanol.
Major Products
The major products formed from these reactions include various substituted derivatives of the original compound, which can exhibit different biological activities.
Applications De Recherche Scientifique
8-Fluoro-3,10-dimethylpyrimido[4,5-b]quinoline-2,4(3H,10H)-dione has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential as an antimicrobial and antifungal agent.
Medicine: Investigated for its anticancer and antiviral properties.
Industry: Utilized in the development of new pharmaceuticals and agrochemicals
Mécanisme D'action
The mechanism of action of 8-Fluoro-3,10-dimethylpyrimido[4,5-b]quinoline-2,4(3H,10H)-dione involves its interaction with various molecular targets and pathways. For instance, its anticancer activity is attributed to its ability to inhibit DNA synthesis and induce apoptosis in cancer cells. The compound can also interact with microbial enzymes, disrupting their normal function and leading to antimicrobial effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
Pyrimido[4,5-b]quinoline-2,4(1H,3H)-dione: Lacks the fluorine and methyl groups, which can affect its biological activity.
3,10-Dimethylpyrimido[4,5-b]quinoline-2,4(3H,10H)-dione: Similar structure but without the fluorine atom, leading to different reactivity and biological properties.
Uniqueness
8-Fluoro-3,10-dimethylpyrimido[4,5-b]quinoline-2,4(3H,10H)-dione is unique due to the presence of the fluorine atom, which enhances its lipophilicity and metabolic stability. This modification can lead to improved biological activity and pharmacokinetic properties compared to its non-fluorinated counterparts .
Propriétés
Numéro CAS |
78752-76-8 |
|---|---|
Formule moléculaire |
C13H10FN3O2 |
Poids moléculaire |
259.24 g/mol |
Nom IUPAC |
8-fluoro-3,10-dimethylpyrimido[4,5-b]quinoline-2,4-dione |
InChI |
InChI=1S/C13H10FN3O2/c1-16-10-6-8(14)4-3-7(10)5-9-11(16)15-13(19)17(2)12(9)18/h3-6H,1-2H3 |
Clé InChI |
HTVREBNNODMOBX-UHFFFAOYSA-N |
SMILES canonique |
CN1C2=C(C=CC(=C2)F)C=C3C1=NC(=O)N(C3=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[2-(Dimethylamino)ethyl]-4-methylphenyl (4-methoxyphenyl)phosphonate](/img/structure/B14452104.png)

